1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine
Overview
Description
1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine is a compound that contains a pyridine and a triazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound is part of a class of molecules that have been studied for their potential use in various applications, including as intermediates in pharmaceutical synthesis .
Scientific Research Applications
Catalysis and Synthesis
- Complexes derived from 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine have been used as catalysts in Suzuki-Miyaura coupling and allylation reactions. These complexes are efficient in catalyzing the reaction due to their ability to bind in a tridentate mode, offering a homogenous pathway for these reactions (Singh et al., 2017).
Material Science and Corrosion Inhibition 2. In the field of material science, 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds show effective inhibition capabilities, likely due to their strong interaction with the steel surface, and are studied using computational chemistry methods (Ma et al., 2017).
Antimicrobial and Antifungal Activities 3. Certain derivatives of 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine exhibit antimicrobial and antifungal properties. These compounds have been evaluated against various microbial strains, showing a range of biological activities that are of interest in pharmaceutical and bioactive compound research (Bayrak et al., 2009).
Fluorescence Sensing 4. The triazole derivatives, including 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine, have been used in the development of fluorescence sensors. These sensors are particularly effective in the selective recognition of ions like Cu2+ and Co2+, forming stable stoichiometric complexes (Ye et al., 2012).
properties
IUPAC Name |
1-(pyridin-4-ylmethyl)-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-1-3-10-4-2-7/h1-4,6H,5H2,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDURPNDVJVFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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